An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide. In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its efficacy and safety profile.[1][2] This document delves into the structural and physicochemical attributes of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, offering both predicted data and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, ensuring each protocol is a self-validating system. This guide is intended to serve as a foundational resource for researchers engaged in the development of pyridine carboxamide-based therapeutic agents.
Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[3] Characteristics such as molecular weight, lipophilicity, solubility, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[1] Therefore, a comprehensive physicochemical profile is not merely a collection of data points but a critical tool for rational drug design and lead optimization. By understanding and engineering these properties, scientists can enhance a compound's "drug-likeness," increasing the probability of therapeutic success. This guide focuses on 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, a substituted pyridine carboxamide with potential therapeutic applications. The pyridine scaffold is a common motif in medicinal chemistry, known for its ability to engage in various biological interactions.[4]
Molecular Structure and Identity
A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis.
Chemical Name: 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide
Molecular Formula: C₉H₁₁ClN₂O
Chemical Structure:
Caption: Chemical structure of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide.
Core Physicochemical Properties: Predicted Values and Experimental Determination
Table 1: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 198.64 g/mol | Influences absorption and distribution; generally, values <500 Da are preferred for oral bioavailability.[1] |
| Melting Point | 180-230 °C | Affects solubility and dissolution rate; a higher melting point often correlates with lower solubility.[5] |
| Boiling Point | >300 °C (decomposes) | Indicates the strength of intermolecular forces.[6] Amides generally have high boiling points due to strong hydrogen bonding potential.[7] |
| Aqueous Solubility (LogS) | -2 to -4 | Crucial for absorption; poor solubility can lead to low bioavailability.[3] |
| pKa (most basic) | 2.0 - 4.0 | Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.[1] |
| LogP | 1.5 - 2.5 | A measure of lipophilicity, affecting permeability across biological membranes and metabolic stability.[2] |
| LogD at pH 7.4 | 1.5 - 2.5 | The effective lipophilicity at physiological pH, considering the ionization state. |
Molecular Weight
Predicted Value: 198.64 g/mol
Significance: The molecular weight of a drug candidate is a fundamental parameter that influences its diffusion and transport properties. The "Rule of Five" suggests that a molecular weight of less than 500 Da is favorable for oral absorption.[1] With a predicted molecular weight of 198.64 g/mol , 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide falls well within this desirable range.
Experimental Protocol: Mass Spectrometry
The definitive method for determining molecular weight is mass spectrometry.
Methodology:
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode, as the pyridine nitrogen is likely to be protonated.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The molecular weight is calculated by subtracting the mass of a proton (1.007 Da) from the observed m/z value.
Expected Fragmentation: In addition to the molecular ion, fragmentation patterns can provide structural information. Common fragmentation pathways for amides include cleavage of the amide bond and alpha-cleavage adjacent to the carbonyl group.[8][9]
Melting and Boiling Points
Predicted Melting Point: 180-230 °C Predicted Boiling Point: >300 °C (likely to decompose)
Significance: The melting point is an indicator of the purity and the strength of the crystal lattice. A high melting point often suggests strong intermolecular forces, which can correlate with lower solubility. The boiling point reflects the volatility of a compound and the strength of its intermolecular interactions in the liquid state. For many drug-like molecules, the boiling point is not experimentally determined as they often decompose at high temperatures.[6]
Experimental Protocol: Melting Point Determination
Methodology:
-
Instrumentation: Use a calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Aqueous Solubility
Predicted Aqueous Solubility (LogS): -2 to -4
Significance: Aqueous solubility is a critical factor for drug absorption and bioavailability.[3] A compound must have sufficient solubility in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a common reason for the failure of drug candidates in development.
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[10]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Precipitation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for precipitation of the compound.
-
Separation of Precipitate: Centrifuge the plate to pellet the precipitate or use a filter plate to separate the solid from the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Caption: Workflow for the kinetic solubility assay.
Ionization Constant (pKa)
Predicted pKa (most basic): 2.0 - 4.0
Significance: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[11] The ionization state of a drug molecule significantly influences its solubility, permeability, and interaction with its biological target. For 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, the pyridine nitrogen is the most likely site of protonation. The electron-withdrawing effect of the chloro substituent is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1][2]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[12]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water to a concentration of approximately 1 mM.
-
Instrumentation: Use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.
Caption: Process for pKa determination by potentiometric titration.
Lipophilicity (LogP and LogD)
Predicted LogP: 1.5 - 2.5 Predicted LogD at pH 7.4: 1.5 - 2.5
Significance: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter in drug design.[2] It describes the partitioning of a compound between an aqueous and a lipid phase and is a key determinant of membrane permeability, metabolic clearance, and off-target toxicity. LogP refers to the partitioning of the neutral form of the molecule, while LogD takes into account all ionic species at a specific pH.[13][14] For ionizable compounds, LogD at physiological pH (7.4) is a more relevant predictor of in vivo behavior.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the "gold standard" for determining LogP and LogD values.[15][16]
Methodology:
-
Solvent Preparation: Use n-octanol and an appropriate aqueous buffer (e.g., phosphate buffer for pH 7.4 for LogD). Pre-saturate each solvent with the other by vigorous mixing followed by separation.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to aid separation.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP: Calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase (for the neutral species).
-
LogD: Calculated as the base-10 logarithm of the ratio of the total concentration in the n-octanol phase to the total concentration in the aqueous phase at a specific pH.
-
Spectral Data: Predicted and Confirmatory
Spectroscopic data is essential for structural confirmation and can provide insights into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR spectra can be generated using computational software.[12][15][17][18][19]
Predicted ¹H NMR (in CDCl₃):
-
Aromatic Protons (Pyridine Ring): Expected to appear in the range of 7.0-8.5 ppm. The chloro substituent and the carboxamide group will influence the chemical shifts of the adjacent protons.
-
Ethyl Group Protons: A quartet around 3.4 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
-
Methyl Group Protons: A singlet around 3.0 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Carbonyl Carbon: Expected around 165-175 ppm.
-
Aromatic Carbons (Pyridine Ring): Expected in the range of 120-160 ppm.
-
Ethyl Group Carbons: CH₂ around 40-50 ppm and CH₃ around 10-20 ppm.
-
Methyl Group Carbon: Around 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups.
Predicted Key IR Absorptions (cm⁻¹):
-
C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹.
-
C-N Stretch (Amide): Around 1250-1350 cm⁻¹.
-
C-Cl Stretch: Around 700-800 cm⁻¹.
-
Aromatic C=C and C=N Stretches: In the region of 1400-1600 cm⁻¹.
Mass Spectrometry (MS)
As mentioned in the molecular weight section, mass spectrometry provides the exact mass of the molecule. Electron ionization (EI) can be used to induce fragmentation, providing structural clues.
Predicted Major Fragments (m/z):
-
[M]⁺: The molecular ion peak.
-
[M-Cl]⁺: Loss of the chlorine atom.
-
[M-N(CH₂CH₃)(CH₃)]⁺: Cleavage of the amide bond.
-
[C₅H₃ClNCO]⁺: Fragmentation of the pyridine carboxamide core.
Conclusion
The physicochemical properties of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, as predicted in this guide, suggest that it possesses several "drug-like" characteristics, including a favorable molecular weight. However, its predicted moderate solubility and lipophilicity will require careful consideration and experimental validation during the drug development process. The provided experimental protocols offer a robust framework for obtaining accurate empirical data, which is essential for building reliable structure-activity and structure-property relationships. This in-depth understanding of its physicochemical profile will be instrumental in guiding the optimization of this and related compounds, ultimately accelerating the path toward potential therapeutic applications.
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